molecular formula C31H40N4O2 B10761962 N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine CAS No. 788758-30-5

N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine

Cat. No.: B10761962
CAS No.: 788758-30-5
M. Wt: 500.7 g/mol
InChI Key: SGXXUOLJJPFQKG-UHFFFAOYSA-N
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Description

NSC10010 hydrochloride is a compound known for its potent inhibitory effects on gammaherpesvirus-associated B-lymphomas. It achieves this through the activation of both the NF-kB and c-Myc-mediated signaling pathways. Additionally, NSC10010 hydrochloride induces necrotic cell death in gammaherpesvirus-infected B-cells and acts as an inhibitor of Mycobacterium tuberculosis ClpC1 ATPase .

Preparation Methods

The synthesis of NSC10010 hydrochloride involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

NSC10010 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NSC10010 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It is used to study the mechanisms of necrotic cell death and the activation of NF-kB and c-Myc-mediated signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects on gammaherpesvirus-associated B-lymphomas and Mycobacterium tuberculosis infections.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

NSC10010 hydrochloride exerts its effects by activating the NF-kB and c-Myc-mediated signaling pathways. This activation leads to the inhibition of gammaherpesvirus-associated B-lymphomas growth and induces necrotic cell death in gammaherpesvirus-infected B-cells. Additionally, NSC10010 hydrochloride inhibits Mycobacterium tuberculosis ClpC1 ATPase, which is essential for the survival of the bacteria .

Comparison with Similar Compounds

NSC10010 hydrochloride is unique in its dual action of inhibiting gammaherpesvirus-associated B-lymphomas and Mycobacterium tuberculosis ClpC1 ATPase. Similar compounds include:

    NSC10010: The free base form of NSC10010 hydrochloride.

    NSC-10010: Another variant of the compound with similar properties.

    NSC 10010: Another name for the same compound.

These compounds share similar mechanisms of action but may differ in their specific applications and efficacy .

Properties

CAS No.

788758-30-5

Molecular Formula

C31H40N4O2

Molecular Weight

500.7 g/mol

IUPAC Name

N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine

InChI

InChI=1S/C31H40N4O2/c1-22-18-30(26-20-24(36-3)12-14-28(26)34-22)32-16-10-8-6-5-7-9-11-17-33-31-19-23(2)35-29-15-13-25(37-4)21-27(29)31/h12-15,18-21H,5-11,16-17H2,1-4H3,(H,32,34)(H,33,35)

InChI Key

SGXXUOLJJPFQKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC

Origin of Product

United States

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